molecular formula C15H22N4O4S B2561657 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine CAS No. 2034280-18-5

2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine

Cat. No.: B2561657
CAS No.: 2034280-18-5
M. Wt: 354.43
InChI Key: ZYMVVHFVXIRWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring bonded to a pyrrolidine moiety, which is further connected to a piperidine ring substituted with a methanesulfonyl group

Scientific Research Applications

2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine has several scientific research applications:

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P264, P270, P330, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine typically involves multiple steps, starting from commercially available precursorsThe methanesulfonyl group is usually introduced through sulfonylation reactions using methanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the nitrogen atoms in the pyrazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyrazine or pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives and molecules containing pyrrolidine or piperidine rings, such as:

  • 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
  • 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Uniqueness

What sets 2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-24(21,22)19-8-2-12(3-9-19)15(20)18-7-4-13(11-18)23-14-10-16-5-6-17-14/h5-6,10,12-13H,2-4,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMVVHFVXIRWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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